2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide 2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1203396-93-3
VCID: VC4215149
InChI: InChI=1S/C19H25NO4S2/c1-23-17-6-4-16(5-7-17)8-14-26(21,22)20-15-19(9-11-24-12-10-19)18-3-2-13-25-18/h2-7,13,20H,8-12,14-15H2,1H3
SMILES: COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Molecular Formula: C19H25NO4S2
Molecular Weight: 395.53

2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

CAS No.: 1203396-93-3

Cat. No.: VC4215149

Molecular Formula: C19H25NO4S2

Molecular Weight: 395.53

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide - 1203396-93-3

Specification

CAS No. 1203396-93-3
Molecular Formula C19H25NO4S2
Molecular Weight 395.53
IUPAC Name 2-(4-methoxyphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide
Standard InChI InChI=1S/C19H25NO4S2/c1-23-17-6-4-16(5-7-17)8-14-26(21,22)20-15-19(9-11-24-12-10-19)18-3-2-13-25-18/h2-7,13,20H,8-12,14-15H2,1H3
Standard InChI Key YAZNRJBOEHMIAG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3

Introduction

The compound 2-(4-methoxyphenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a complex organic molecule featuring a sulfonamide group linked to a tetrahydro-2H-pyran ring, which is further substituted with a thiophen-2-yl group. This compound belongs to a broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis of Related Sulfonamides

Sulfonamides are typically synthesized through the reaction of a sulfonamide group with an amine. For example, the synthesis of 4-methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide involves reacting 4-p-tolyl-thiazol-2-ylamine with an excess of 4-methyl-benzenesulfonyl chloride in the presence of triethylamine .

Synthesis Steps for Related Compounds:

  • Starting Materials: Sulfonamide derivatives and amines.

  • Reaction Conditions: Typically involve a base like triethylamine and a solvent such as dichloromethane.

  • Purification: Products are often purified through crystallization.

Applications:

  • Antimicrobial Agents: Historically used as antibiotics.

  • Anticancer Agents: Some sulfonamides have shown potential in inhibiting cancer cell growth.

  • Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.

Spectroscopic Characterization

The characterization of sulfonamides and related compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods help confirm the molecular structure and purity of the compounds.

Spectroscopic Techniques:

  • NMR: Provides information on the molecular structure and connectivity.

  • MS: Confirms the molecular weight and formula.

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